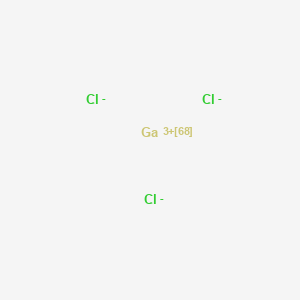

Gallium-68 trichloride

Description

Significance of Gallium-68 in Radiopharmaceutical Development Paradigms

The prominence of Gallium-68 in radiopharmaceutical research is underpinned by several key factors. Its convenient availability from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator system offers a significant advantage, decoupling the production of PET radiopharmaceuticals from the necessity of an on-site cyclotron. wikipedia.orgnih.govmdpi.comnih.gov This generator provides a long-lasting source of ⁶⁸Ga, with the parent isotope ⁶⁸Ge having a half-life of 271 days. wikipedia.orgdiva-portal.org The short half-life of ⁶⁸Ga itself (68 minutes) is well-suited for imaging studies with many biological molecules, particularly peptides, as it matches their pharmacokinetic profiles. nih.govnih.gov

The chemistry of Gallium-68, primarily as the Ga³⁺ ion, allows for robust and versatile labeling of various molecules. nih.govnih.gov This includes small molecules, peptides, antibodies, and nanoparticles, which can be targeted to specific biological markers of disease, such as receptors and enzymes. nih.govtums.ac.ir This targeted approach is a cornerstone of personalized medicine, enabling non-invasive diagnosis, staging of diseases like cancer, and monitoring of therapeutic response. nih.govnih.gov The development of "theranostic" pairs, where ⁶⁸Ga is used for diagnosis and a therapeutic radionuclide like Lutetium-177 is used for treatment, further highlights the significance of ⁶⁸Ga in modern nuclear medicine. iaea.orgnukleertipseminerleri.org

Evolution of Gallium-68 Research Methodologies

The journey of Gallium-68 in research has been marked by significant methodological advancements. Initially, the production of ⁶⁸Ga was primarily reliant on ⁶⁸Ge/⁶⁸Ga generators. wikipedia.orgnih.gov Early generator systems had limitations, including the purity and concentration of the eluted ⁶⁸GaCl₃. nih.govdiva-portal.org Research has led to the development of improved generator technologies, such as those using tin dioxide or titanium dioxide adsorbents, which provide higher purity ⁶⁸GaCl₃ in smaller elution volumes. wikipedia.orgnih.gov

A major evolution has been the development of automated synthesis modules. nukleertipseminerleri.orgnih.gov These systems have streamlined the radiolabeling process, making the production of ⁶⁸Ga-radiopharmaceuticals more reliable, reproducible, and safer by minimizing radiation exposure to chemists. nih.gov Furthermore, the development of "kit-based" formulations has simplified the preparation of specific 68Ga-radiopharmaceuticals, allowing for on-demand, multi-dose production in a single step. wikipedia.orgariceum-therapeutics.com

In parallel with generator and synthesis advancements, there has been a significant evolution in the chelating agents used to bind ⁶⁸Ga to targeting molecules. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been widely used, newer chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and TRAP (triazacyclononane-phosphinate) have been shown to offer superior ⁶⁸Ga binding properties, allowing for more efficient labeling under milder conditions. springermedizin.de More recently, to meet the growing demand, cyclotron-based production of ⁶⁸Ga via the ⁶⁸Zn(p,n)⁶⁸Ga reaction has been explored and implemented, offering the potential for much larger production yields compared to generators. iaea.orgmdpi.comsnmjournals.org

Scope and Research Focus of Gallium-68 Trichloride (B1173362)

The primary role of Gallium-68 trichloride in research is as the precursor for the synthesis of ⁶⁸Ga-labeled radiopharmaceuticals. iaea.orgnih.gov The ⁶⁸Ga³⁺ ion, present in the acidic eluate from the ⁶⁸Ge/⁶⁸Ga generator as [⁶⁸Ga]GaCl₃, is readily available for complexation reactions. nih.goviaea.org

Current research involving ⁶⁸GaCl₃ is multifaceted and focuses on several key areas:

Development of Novel Targeting Molecules: A significant portion of research is dedicated to designing and evaluating new peptides, antibodies, and small molecules that can be labeled with ⁶⁸Ga to target a wide range of diseases, particularly various forms of cancer. nih.govtums.ac.irresearchgate.net

Optimization of Radiolabeling Chemistry: Researchers are continuously working to improve the efficiency and robustness of the labeling process. This includes the investigation of new chelators that can form stable complexes with ⁶⁸Ga quickly and at room temperature. springermedizin.desnmjournals.org Microwave-assisted radiolabeling has also been explored to accelerate reaction times. diva-portal.orgnih.gov

Purification and Formulation: Methods to purify the generator eluate to remove metallic impurities and the parent radionuclide, ⁶⁸Ge, are an ongoing area of research to ensure the quality and safety of the final radiopharmaceutical product. nih.govnukleertipseminerleri.org

Preclinical and Clinical Evaluation: Studies are conducted to assess the in vitro and in vivo performance of new ⁶⁸Ga-radiopharmaceuticals, including their stability, biodistribution, and ability to visualize specific targets in animal models and eventually in human clinical trials. nih.govsnmjournals.orgmdpi.com

Expansion of Production Methods: With the increasing clinical demand for ⁶⁸Ga, research into optimizing cyclotron production methods, including both solid and liquid targets, is a major focus to ensure a sustainable supply. mdpi.comiaea.orgtudelft.nl

Detailed Research Findings

The utility of this compound is evident in the vast number of radiopharmaceuticals developed and under investigation. The following tables summarize key aspects of ⁶⁸Ga radiochemistry and selected research findings.

Table 1: Properties of Gallium-68

| Property | Value |

| Half-life | 67.71 minutes |

| Decay Mode | 89% β⁺ (positron emission), 11% EC (electron capture) |

| Max. Positron Energy | 1.92 MeV |

| Parent Nuclide | Germanium-68 (⁶⁸Ge) |

| Parent Half-life | 270.95 days |

Data sourced from multiple references, including diva-portal.orgnih.gov.

Table 2: Comparison of Chelators for Gallium-68 Labeling

| Chelator | Key Features | Representative Labeled Molecules |

| DOTA | Widely used, forms stable complexes, often requires heating for labeling. | ⁶⁸Ga-DOTATOC, ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTANOC |

| NOTA | Forms stable complexes at lower temperatures and faster rates than DOTA. | ⁶⁸Ga-NODAGATATE |

| TRAP | Shows superior ⁶⁸Ga binding ability, allowing for very high specific activities and potential for kit-based labeling. | ⁶⁸Ga-TRAP-Peptides |

| HBED-CC | High affinity for Ga³⁺ ions. | ⁶⁸Ga-HBED-CC-PSMA |

Information compiled from sources springermedizin.deacs.orgtums.ac.ir.

Table 3: Selected Research Applications of ⁶⁸Ga-Radiopharmaceuticals Derived from ⁶⁸GaCl₃

| Radiopharmaceutical | Target | Primary Application Area | Research Finding Highlights |

| [⁶⁸Ga]Ga-DOTATATE/-TOC/-NOC | Somatostatin (B550006) Receptors (SSTRs) | Neuroendocrine Tumors (NETs) | High accuracy in diagnosing and staging NETs. Used for planning peptide receptor radionuclide therapy (PRRT). tums.ac.irnih.gov |

| [⁶⁸Ga]Ga-PSMA-11 | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer | Enables highly sensitive imaging of prostate cancer lesions, including metastases. tudelft.nlresearchgate.net |

| [⁶⁸Ga]Ga-FAPI-46 | Fibroblast Activation Protein (FAP) | Various Cancers (e.g., breast, lung, pancreatic) | Shows high uptake in the stroma of numerous tumor types, offering a broad-spectrum diagnostic agent. frontiersin.org |

| [⁶⁸Ga]Ga-Citrate | Transferrin/Inflammatory Processes | Infection and Inflammation Imaging | Can accumulate in areas of infection and inflammation, similar to ⁶⁷Ga-citrate but with the advantages of PET imaging. nih.govtums.ac.ir |

| [⁶⁸Ga]Ga-C2Am | Apoptotic and Necrotic Cells | Tumor Therapy Response | Shows potential for early assessment of tumor cell death following treatment. mdpi.com |

Germanium-68/Gallium-68 Generator Systems Research

The core of a 68Ge/68Ga generator lies in its column, which contains a solid-phase matrix material that firmly adsorbs the parent radionuclide, 68Ge, while allowing the daughter radionuclide, 68Ga, to be selectively eluted. Research in this area is concentrated on improving the efficiency and reliability of this separation process.

Adsorbent Matrix Materials and Column Design Methodologies

The choice of adsorbent material is critical to the generator's performance, influencing the Ga-68 elution yield, the level of 68Ge breakthrough (contamination of the eluate with the parent radionuclide), and the presence of metallic impurities. Various materials have been investigated to optimize these parameters.

Titanium dioxide (TiO₂) has been a commonly used inorganic matrix in commercial 68Ge/68Ga generators. snmjournals.org Research has focused on its long-term performance and potential modifications to enhance its properties.

Studies on TiO₂-based generators have demonstrated initial 68Ga elution yields of over 80% using 0.1 M hydrochloric acid (HCl) as the eluent. nih.gov However, the elution yield has been observed to decrease over time and with repeated use. nih.gov The breakthrough of 68Ge is a critical parameter, with fresh TiO₂-based generators showing breakthrough levels typically not exceeding 5 x 10⁻³%. snmjournals.org

Recent investigations have explored composite materials to improve performance. One such study involved the development of a low-molecular-weight chitosan-based TiO₂ (LC-TiO₂) adsorbent. This composite material demonstrated promising results, with a high 68Ga elution yield of over 93% and a very low 68Ge breakthrough of 1.6 x 10⁻⁴%. mdpi.com The LC-TiO₂ adsorbent also showed good acid resistance, a crucial factor for long-term generator stability. mdpi.com

| Adsorbent Matrix | Eluent | Initial 68Ga Elution Yield | 68Ge Breakthrough | Reference |

| Titanium Dioxide (TiO₂) ** | 0.1 M HCl | >80% | <5 x 10⁻³% | nih.gov |

| Low-Molecular Chitosan-TiO₂ (LC-TiO₂) ** | 0.05 M HCl | >93% | 1.6 x 10⁻⁴% | mdpi.com |

Tin dioxide (SnO₂) is another inorganic oxide matrix that has been extensively researched and is used in commercial 68Ge/68Ga generators. nih.gov Investigations into SnO₂-based systems have focused on optimizing elution conditions and evaluating long-term performance.

Research has shown that the elution yield of 68Ga from SnO₂ matrices is highly dependent on the concentration of the HCl eluent. One study found that elution with 1 M HCl resulted in a significantly higher yield (91.1 ± 1.8%) compared to 0.5 M HCl (70.1 ± 3.5%). nih.gov Over a period of 17 months and 305 elutions, the yield from a nano-SnO₂ based generator decreased from 91.1% to 73.8%. nih.gov

The 68Ge breakthrough in SnO₂-based generators is generally low, often not exceeding 1 x 10⁻⁴% over extended periods of regular use. researchgate.net This low level of contamination is a significant advantage for clinical applications.

| Adsorbent Matrix | Eluent Concentration | 68Ga Elution Yield | 68Ge Breakthrough | Reference |

| Nano-Tin Dioxide (nano-SnO₂) ** | 1 M HCl | 91.1 ± 1.8% (initial) | <1 x 10⁻⁴% | nih.govresearchgate.net |

| Nano-Tin Dioxide (nano-SnO₂) ** | 0.5 M HCl | 70.1 ± 3.5% | <1 x 10⁻⁴% | nih.gov |

A significant advancement in generator technology has been the development of organic-matrix-based systems, particularly those utilizing silica (B1680970) gel with a functional organic coating. These systems aim to provide high-purity 68Ga in an eluate that is directly suitable for radiolabeling without extensive post-processing.

One prominent area of research involves silica gel coated with aromatic polyhydroxyl molecules, such as dodecyl 3,4,5-trihydroxybenzoate (B8703473) (dodecyl gallate). google.com This organic molecule acts as a linker, firmly attaching 68Ge to the silica support through chelation. google.com This strong binding minimizes 68Ge breakthrough.

A study on a bayberry tannin-modified silica (SiO₂-BT) adsorbent, which functions on a similar principle of organic chelation, demonstrated a 68Ga elution efficiency of 75% with a 68Ge breakthrough maintained below 5x10⁻⁶. researchgate.net This type of generator matrix also exhibits excellent resistance to acidic conditions. researchgate.net

Research into polysaccharide-based adsorbents represents a novel approach to 68Ge/68Ga generator design. These organic polymers offer the potential for high elution efficiency and minimal metallic impurities.

One successful development in this area involves the use of Sephadex, a cross-linked dextran (B179266) (polysaccharide), modified with N-methylglucamine (MG) groups. nih.gov In batch studies, these "Sepha-MGs" demonstrated rapid and high adsorption of 68Ge, with over 97% being adsorbed within 15 minutes. nih.gov

When packed into columns, these polysaccharide-based adsorbents have shown high 68Ga elution efficiencies, with 70-80% of the 68Ga being eluted in a small volume (1 mL) of 0.1 M trisodium (B8492382) citrate (B86180). nih.govnih.gov A key advantage of this system is the extremely low 68Ge breakthrough, which is less than 0.001%. nih.gov The eluted 68Ga is in the form of 68Ga-citrate, which can be directly used for certain PET imaging applications. nih.gov

| Adsorbent | 68Ge Adsorption Rate (15 min) | 68Ga Elution Efficiency (1 mL eluate) | 68Ge Breakthrough | Reference |

| **N-Methylglucamine modified Sephadex (Sepha-MGs) ** | >97% | 70-80% | <0.001% | nih.govnih.gov |

Elution Parameter Optimization Studies

Optimizing the elution process is crucial for maximizing the usable 68Ga activity and ensuring its purity. Research in this area focuses on parameters such as the composition and concentration of the eluent, the volume of the eluate, and the elution technique.

The concentration of the eluent, typically hydrochloric acid for inorganic matrix generators, has a direct impact on the elution yield. As noted with SnO₂ matrices, increasing the HCl concentration from 0.5 M to 1 M can significantly improve the recovery of 68Ga. nih.gov For polysaccharide-based generators, 0.1 M trisodium citrate has been shown to be an effective eluent, providing high elution yields at a nearly neutral pH. acs.org

Fractional elution is a technique that has been investigated to increase the concentration of 68Ga in the final product. This involves collecting the eluate in small, separate volumes (fractions) and selecting the fraction with the highest radioactivity for radiolabeling. mdpi.com Studies have shown that this method can be superior to post-elution purification methods, resulting in a significantly higher labeling yield for radiopharmaceuticals like [68Ga]Ga-PSMA-11. mdpi.comnih.gov By discarding the initial and final fractions of the elution, which have lower 68Ga activity, a more concentrated and purer product can be obtained. mdpi.com This optimization of the elution process is vital for reducing synthesis time and increasing the amount of radiopharmaceutical that can be produced from a single generator elution. researchgate.net

2 Gallium-68 Radionuclide Production Research

The production of Gallium-68 (⁶⁸Ga) for medical imaging relies heavily on Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generators. These systems provide a reliable, on-demand source of the positron-emitting ⁶⁸Ga radionuclide, crucial for Positron Emission Tomography (PET). Research in this area is focused on optimizing the elution process to ensure a high yield of ⁶⁸Ga with minimal impurities, thereby guaranteeing the quality and safety of the resulting radiopharmaceuticals.

1 Eluent Composition and Concentration Research (e.g., HCl, Citrate)

The choice of eluent is critical for the efficient recovery of ⁶⁸Ga from the generator's column matrix. Hydrochloric acid (HCl) is the most commonly used eluent for commercial ⁶⁸Ge/⁶⁸Ga generators that provide ⁶⁸Ga in an ionic form suitable for direct labeling.

Research has explored various concentrations of HCl to optimize the elution process. For instance, TiO₂-based generators are often eluted with 0.1 M HCl nih.gov. Some systems have been developed to utilize very dilute HCl, such as 0.05 N HCl, which can be advantageous for subsequent labeling procedures by requiring less pH adjustment snmjournals.org. Studies have also investigated higher concentrations, with one study reporting that 1 M HCl was used as an eluent for a nano-SnO₂ based generator nih.gov. The molarity of the HCl can influence both the elution efficiency and the level of impurities in the eluate nih.gov.

Beyond hydrochloric acid, other eluents have been investigated. Historically, eluents containing chelating agents like EDTA were used, but these resulted in a ⁶⁸Ga-complex rather than the free ionic ⁶⁸Ga³⁺ required for modern radiolabeling jpmer.com. More recent research has mentioned the possibility of using basic, acidic, or buffering agents like acetate (B1210297) and citrate for elution nih.gov. The composition of the eluent is a key factor in the performance of the generator and the quality of the ⁶⁸Ga eluate for radiopharmaceutical production.

2 Elution Profile Characterization

The elution profile describes the concentration of ⁶⁸Ga in the eluate over the course of the elution process. Characterizing this profile is essential for maximizing the collected activity in the smallest possible volume, which is beneficial for subsequent radiolabeling reactions.

Typically, the highest concentration of ⁶⁸Ga is found in the initial fractions of the eluate. For example, in one study, a peak fraction of 1 mL contained over 60% of the available ⁶⁸Ga radioactivity nih.gov. Another investigation with a SnO₂-based generator achieved a narrow elution profile, with 95% of the ⁶⁸Ga being in a 2 mL volume nih.gov. Similarly, a nano-SnO₂ based generator was reported to yield around 80% of the elutable ⁶⁸Ga activity in the first 1 mL nih.govresearchgate.net.

The elution profile is not only important for the ⁶⁸Ga activity but also for the concentration of impurities. The profile for ⁶⁸Ge breakthrough often mirrors that of the ⁶⁸Ga elution nih.govresearchgate.net. Therefore, understanding the elution profile allows for the collection of the most concentrated ⁶⁸Ga fraction while potentially minimizing the collection of impurities. The total elution volume for many commercial generators is typically in the range of 4-5 mL researchgate.net.

3 Elution Efficiency and Yield Maximization Strategies

Fractionation is a common technique where the eluate is collected in separate, smaller volumes (fractions). By identifying the fraction with the highest ⁶⁸Ga concentration, it is possible to obtain a high-activity solution in a small volume, which is ideal for radiolabeling snmjournals.org. This method takes advantage of the characteristic elution profile where the majority of the ⁶⁸Ga is eluted early.

Flow rate of the eluent through the generator column can also impact elution efficiency. One study noted that an elution flow rate of 1 mL/min was used tci-thaijo.org. The optimization of flow rate is a balance between ensuring sufficient interaction time of the eluent with the column matrix to release the ⁶⁸Ga and minimizing the elution time to reduce decay losses.

Post-elution processing represents another strategy to improve the quality and concentration of the ⁶⁸Ga eluate. Methods using cation-exchange cartridges can concentrate the ⁶⁸Ga and purify it from both metallic impurities and ⁶⁸Ge breakthrough snmjournals.org. These purification steps can result in a final product with higher radiochemical purity, suitable for labeling sensitive biomolecules snmjournals.org. For instance, a process using a cation-exchanger in a hydrochloric acid/acetone medium can yield over 97% of the initially eluted ⁶⁸Ga in a purified and concentrated form snmjournals.org.

Properties

CAS No. |

111872-97-0 |

|---|---|

Molecular Formula |

Cl3Ga |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

gallium-68(3+);trichloride |

InChI |

InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3/i;;;1-2 |

InChI Key |

UPWPDUACHOATKO-BITMAZLMSA-K |

Isomeric SMILES |

[Cl-].[Cl-].[Cl-].[68Ga+3] |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Ga+3] |

Origin of Product |

United States |

Gallium 68 Radionuclide Production Research

3 Generator Performance and Longevity Investigations

The long-term performance of ⁶⁸Ge/⁶⁸Ga generators is a critical aspect of their clinical utility. Research in this area focuses on the reproducibility of elutions over the generator's lifespan, as well as the monitoring of key quality control parameters such as radionuclidic and metallic purity.

1 Long-Term Elution Reproducibility Studies

The ability of a generator to consistently provide a high yield of ⁶⁸Ga over its lifespan, which can be a year or more, is crucial for routine clinical use. Long-term studies are conducted to monitor the elution yield and ensure it remains within acceptable limits.

For example, a study of five consecutive ⁶⁸Ge/⁶⁸Ga generators over a four-year period showed an annual mean elution yield of 74.7%, which was higher than the manufacturer's specification and never dropped below 65% nih.gov. In another long-term evaluation of a nano-SnO₂ based generator over 17 months and 305 elutions, the initial elution yield was 91.1 ± 1.8% and decreased to 73.8 ± 1.9% over time and with use nih.govresearchgate.net. Similarly, a GMP-certified generator was studied for a year, demonstrating an average ⁶⁸Ga elution yield of 80%, consistently remaining above 70% snmjournals.org. These studies demonstrate the robust and reproducible performance of modern ⁶⁸Ge/⁶⁸Ga generators.

2 Radionuclidic Purity Monitoring (⁶⁸Ge Breakthrough)

Radionuclidic purity, specifically the amount of the long-lived parent radionuclide ⁶⁸Ge in the ⁶⁸Ga eluate, is a critical quality control parameter. This "⁶⁸Ge breakthrough" must be kept to a minimum as it can increase the radiation dose to the patient and interfere with imaging. The European Pharmacopoeia sets a limit of 0.001% for ⁶⁸Ge in the ⁶⁸Ga eluate nih.gov.

Monitoring of ⁶⁸Ge breakthrough is a key component of long-term generator performance studies. For a TiO₂-based generator, the ⁶⁸Ge breakthrough was reported to be no more than 5 × 10⁻³% when the generator was new, increasing to about 10⁻²% over extended use nih.gov. A study of an Eckert & Ziegler generator found that ⁶⁸Ge breakthrough averaged approximately 0.5 Bq/MBq of ⁶⁸Ga snmjournals.org. In some cases, the ⁶⁸Ge breakthrough has been observed to decrease over time; one study reported an initial breakthrough of less than 0.006%, which decreased to 0.001% over a year snmjournals.org. The consistent monitoring of ⁶⁸Ge breakthrough ensures the safety and quality of the ⁶⁸Ga eluate for clinical applications.

3 Metallic Impurity Profile Analysis (e.g., Fe, Zn, Al, Ti)

Metallic impurities in the ⁶⁸Ga eluate can originate from the generator column material, the elution system, or the decay of ⁶⁸Ga itself (which produces stable Zinc, Zn). These impurities can compete with ⁶⁸Ga during the radiolabeling process, leading to lower radiochemical yields. Therefore, the analysis of the metallic impurity profile is an important aspect of generator quality control.

Common metallic impurities that are monitored include Iron (Fe), Zinc (Zn), Aluminum (Al), and Titanium (Ti). One study using ICP-MS to quantify trace metal impurities in the eluate of an Eckert & Ziegler generator found that Al, Fe, natGa, Pb, Ti, and natZn were present in significantly higher concentrations than in the eluent solution nih.govrsc.org. The concentrations of these metals were in the range of 0.01 to 1.5 µM nih.govrsc.org. Another study reported that a purification process could reduce the levels of Fe(II), Zn(II), and Al(III) by 61%, 38%, and 44% respectively researchgate.net. The European Pharmacopoeia specifies limits for some metallic impurities, for instance, not more than 10 µg of Fe and Zn per GBq of ⁶⁸Ga nih.gov.

Advanced Generator Design and Automation Research

The Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator remains a cornerstone of ⁶⁸Ga production, offering a reliable, on-site source of the radionuclide without the need for a local cyclotron. nih.gov Research in this area has focused on enhancing the efficiency, reliability, and automation of these systems to meet the growing clinical demand.

Modern ⁶⁸Ge/⁶⁸Ga generators are based on various column matrices, including titanium dioxide (TiO₂), tin dioxide (SnO₂), and organic resins, which provide ⁶⁸Ga as a Ga³⁺ solution in hydrochloric acid (HCl) suitable for radiolabeling. researchgate.net A key area of research has been the development of post-processing methods to purify the generator eluate. researchgate.net These techniques, such as fractionation and ion exchange purification, are crucial for achieving high specific activity and minimizing metallic impurities and ⁶⁸Ge breakthrough, which is the leakage of the parent radionuclide into the eluate. researchgate.net

To streamline the production of ⁶⁸Ga-radiopharmaceuticals, research has led to the development of fully automated modules. These systems integrate the generator elution, subsequent post-processing of the eluate, radiolabeling of targeting molecules, and formulation of the final product. researchgate.net This automation is critical for ensuring compliance with stringent regulatory standards for radiopharmaceutical production. researchgate.net Commercially available automated solutions, such as the EluGen system, manage the entire elution process, including pre-elution and handling, to enhance efficiency and reliability. ezag.com Furthermore, systems like KitLab provide a highly automated solution for the labeling of radiopharmaceutical kits, which helps to minimize handling errors and improve generator management. ezag.com

Recent research has also explored novel adsorbent materials for generators. For instance, a generator system using polysaccharide polymers has been developed, demonstrating high ⁶⁸Ga elution efficiency (>70-80% in 1 mL) and extremely low ⁶⁸Ge breakthrough (<0.001%). acs.org This particular generator design allows for the direct use of the eluted ⁶⁸Ga-citrate for imaging applications. acs.org The long-term stability of such generators, with no significant change in elution efficiency observed after more than 200 days, points towards a cost-effective and durable production system. acs.org

Cyclotron Production of Gallium-68 Research

As the demand for ⁶⁸Ga continues to escalate, cyclotron production has emerged as a viable alternative to generators, offering the potential for significantly higher production yields. nih.govresearchgate.net Research in this domain is concentrated on the nuclear reaction mechanisms, target system development, and the optimization of irradiation parameters.

Nuclear Reaction Mechanisms: ⁶⁸Zn(p,n)⁶⁸Ga

The primary nuclear reaction utilized for the cyclotron production of ⁶⁸Ga is the ⁶⁸Zn(p,n)⁶⁸Ga reaction. researchgate.netuc.pt This process involves bombarding an enriched Zinc-68 (⁶⁸Zn) target with protons. To maximize the yield of ⁶⁸Ga and minimize the co-production of radionuclidic impurities such as ⁶⁶Ga and ⁶⁷Ga, it is crucial to use highly enriched ⁶⁸Zn target material and to control the proton irradiation energy. mdpi.com Research has shown that maintaining the proton energy below 14 MeV is effective in preventing nuclear reactions like ⁶⁸Zn(p,2n)⁶⁷Ga and ⁶⁸Zn(p,3n)⁶⁶Ga. mdpi.com

The cross-section of a nuclear reaction, which represents the probability of the reaction occurring, is a critical parameter. Extensive research has been conducted to measure the cross-sections for the ⁶⁸Zn(p,n)⁶⁸Ga reaction, as well as for competing reactions that produce impurities. These data are essential for optimizing production parameters to achieve the highest possible yield of ⁶⁸Ga with the desired purity. unibe.chnih.govresearchgate.net

Target System Development

The design and preparation of the target that holds the ⁶⁸Zn material are critical for efficient and reliable ⁶⁸Ga production. Research has explored both solid and liquid target systems.

Solid targets offer the potential for high-yield production of ⁶⁸Ga. researchgate.netresearchgate.net One researched methodology involves the pressing of enriched ⁶⁸Zn powder into pellets, which are then mounted on a backing material, often a silver disc. nih.gov In one study, 100 mg of enriched ⁶⁸Zn was pressed into pellets and irradiated with 12.5 MeV protons at currents ranging from 10-30 μA for 20-75 minutes. nih.gov Following irradiation, the ⁶⁸Ga is separated from the target material using automated systems. nih.gov

Another significant area of research is the electrodeposition of the target material. iaea.orgnih.gov A method for electrodepositing a gallium-nickel alloy has been developed to create a stable solid target. iaea.org This technique has been shown to produce targets of consistent quality suitable for cyclotron production. iaea.org Research has also focused on the electrodeposition of enriched ⁶⁸Zn onto a copper base material, which is then irradiated to produce ⁶⁸Ga. nih.gov

The development of these solid target systems aims to create cost-effective and simple manufacturing processes that can enhance the production capabilities of ⁶⁸Ga to meet the high demand. nih.gov

Liquid targets present an alternative to solid targets, potentially simplifying the target preparation and extraction processes. nih.govamazonaws.com Research in this area has largely focused on the use of an enriched [⁶⁸Zn]Zn(NO₃)₂ solution in nitric acid. nih.govnih.gov Studies have systematically investigated the effects of various parameters on the ⁶⁸Ga production yield. researchgate.netnih.gov

Key findings from this research indicate that ⁶⁸Ga production yields are dependent on the concentration of [⁶⁸Zn]Zn(NO₃)₂, the concentration of nitric acid, the beam current, and the duration of the irradiation. researchgate.netnih.gov For example, increasing the concentration of [⁶⁸Zn]Zn(NO₃)₂ from 0.6 M to 1.2 M in 0.8 N nitric acid at a 30 μA beam current resulted in a proportional increase in the ⁶⁸Ga yield. nih.gov However, at higher beam currents (40 μA), this proportional relationship was not maintained, highlighting the complex interplay of these parameters. nih.gov Further research has shown that increasing the nitric acid concentration can improve the ⁶⁸Ga production yield during longer irradiations at higher currents. nih.gov

Irradiation Parameter Optimization

Optimizing the irradiation parameters is crucial for maximizing the production yield and purity of ⁶⁸Ga from a cyclotron. Research has focused on fine-tuning the proton beam energy, beam current, and irradiation time for both solid and liquid targets.

For solid targets, studies have demonstrated that irradiating 100 mg enriched ⁶⁸Zn pellets with a 12.5 MeV proton beam at 30 μA can yield significant quantities of ⁶⁸Ga. nih.gov A 600 μA·min irradiation (e.g., 20 minutes at 30 μA) yielded 13.9 ± 1.0 GBq of ⁶⁸Ga, while a 2200 μA·min irradiation yielded 37.5 ± 1.9 GBq. nih.gov

In the context of liquid targets, research has shown a clear dependence of the ⁶⁸Ga yield on irradiation parameters. nih.govnih.gov For instance, with a 1.42 M [⁶⁸Zn]Zn(NO₃)₂ solution in 1.2 N HNO₃, a 60-minute irradiation at a 40 μA beam current achieved a production yield of 9.85 ± 2.09 GBq. nih.gov Shortening the irradiation time to 30 minutes and lowering the beam current to 30 µA significantly reduces the activity produced. mdpi.com The optimization of these parameters allows for the reproducible production of clinically relevant amounts of ⁶⁸Ga. nih.gov

Furthermore, the analysis of nuclear reaction cross-section data is a key aspect of optimization. unibe.chnih.gov By understanding the energy dependence of the ⁶⁸Zn(p,n)⁶⁸Ga reaction and competing reactions, researchers can select the optimal proton energy range to maximize the production of ⁶⁸Ga while minimizing the creation of radionuclidic impurities. mdpi.comunibe.ch

Post-Irradiation Processing and Separation Chemistry

Following the bombardment of an enriched Zinc-68 (⁶⁸Zn) target with protons in a cyclotron via the ⁶⁸Zn(p,n)⁶⁸Ga nuclear reaction, the resulting Gallium-68 (⁶⁸Ga) must be chemically separated from the bulk target material and purified. This multi-step process is critical for obtaining Gallium-68 trichloride (B1173362) ([⁶⁸Ga]GaCl₃) of the high purity required for subsequent applications.

Radiochemical Separation Techniques (e.g., Ion Exchange)

The primary challenge in post-irradiation processing is the efficient separation of the minute, carrier-free mass of ⁶⁸Ga from the significantly larger mass of the unreacted ⁶⁸Zn target material. Due to their similar chemical properties, this separation requires robust radiochemical techniques.

Ion exchange chromatography is the most prevalently researched and implemented method for this separation. Specifically, cation exchange chromatography has proven to be highly effective. The general process involves dissolving the irradiated solid or liquid ⁶⁸Zn target in a strong acid, such as hydrochloric acid (HCl) mdpi.com. This solution is then passed through a column containing a cation exchange resin, such as AG-50W-X8 mdpi.come-century.usnih.gov.

The separation relies on the differential affinity of gallium and zinc ions for the resin in specific chemical environments. Research has demonstrated a highly effective two-step elution process:

Both ⁶⁸Ga³⁺ and Zn²⁺ ions are trapped on the resin column nih.gov.

The bulk of the ⁶⁸Zn target material is selectively eluted (washed off) the column using a solution of hydrobromic acid (HBr) in acetone, while the ⁶⁸Ga remains bound to the resin e-century.usnih.gov.

Finally, the pure ⁶⁸Ga is recovered from the column by eluting with a solution of hydrochloric acid (typically around 3 N HCl), yielding the desired [⁶⁸Ga]GaCl₃ product e-century.usnih.gov.

This cation exchange method is noted for its efficiency and convenience in isolating high-specific-activity ⁶⁸Ga mdpi.com.

Purification of Cyclotron-Produced ⁶⁸GaCl₃

The purification process is integral to the separation chemistry, aiming to produce [⁶⁸Ga]GaCl₃ that meets stringent quality standards, such as those outlined in the European Pharmacopoeia (Ph. Eur.) mdpi.comnih.gov. The ion exchange techniques described above are the core of the purification process, effectively removing the zinc target material.

Further purification steps ensure the removal of other potential metallic impurities that could originate from the target backing, foil, or the cyclotron components themselves. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is often employed post-purification to analyze for and quantify any non-radioactive metal contaminants, ensuring the final product's chemical purity e-century.usnih.gov. Successful purification methods yield a final product with high radiochemical purity, often exceeding 99.9%, in a sterile solution of dilute hydrochloric acid nih.gov.

Minimization of Radionuclidic Impurities (e.g., ⁶⁶Ga, ⁶⁷Ga)

During the proton bombardment of the ⁶⁸Zn target, competing nuclear reactions can occur, leading to the co-production of undesirable, longer-lived gallium radioisotopes, primarily Gallium-66 (⁶⁶Ga, half-life: 9.3 hours) and Gallium-67 (⁶⁷Ga, half-life: 3.26 days) nih.govmdpi.com. Because these are isotopes of the same element, they cannot be chemically separated from ⁶⁸Ga post-irradiation mdpi.com.

Therefore, research has focused on minimizing their formation during the irradiation phase itself. The primary strategies identified are:

Controlling Proton Beam Energy: The nuclear reactions that produce ⁶⁶Ga and ⁶⁷Ga, such as ⁶⁸Zn(p,3n)⁶⁶Ga and ⁶⁸Zn(p,2n)⁶⁷Ga, have higher energy thresholds than the desired ⁶⁸Zn(p,n)⁶⁸Ga reaction. Research indicates that keeping the proton irradiation energy below 14 MeV effectively prevents these unwanted reactions, leading to high radionuclidic purity of the final ⁶⁸Ga product mdpi.com.

Using Highly Enriched Targets: The target material must be highly enriched in ⁶⁸Zn. The presence of other stable zinc isotopes, like ⁶⁶Zn or ⁶⁷Zn, in the target would lead to the direct production of ⁶⁶Ga and ⁶⁷Ga via (p,n) reactions mdpi.com.

By carefully controlling these two parameters, radionuclidic purity of greater than 99.9% can be achieved, with ⁶⁷Ga being the most predominant contaminant, albeit at very low levels (e.g., <0.1%) e-century.ussahmri.org.au.

Automated Cyclotron Production Systems Research

To ensure radiation safety, consistency, and efficiency, research has heavily focused on automating the entire post-irradiation processing and purification workflow. Several commercially available automated synthesis modules, such as the IBA Synthera® platform, have been adapted and optimized for the production of [⁶⁸Ga]GaCl₃ from cyclotron targets mdpi.comnih.govresearchgate.net.

These automated systems perform the entire sequence of operations remotely within a shielded "hot cell":

Dissolution of the irradiated target.

Loading of the solution onto the purification column(s).

Elution of impurities and recovery of the final product.

This automation significantly reduces operator radiation exposure and allows for a rapid and reliable process. Research shows that the entire purification process, from the end of bombardment to the final purified [⁶⁸Ga]GaCl₃, can be completed in under 45 minutes sahmri.org.au.

Comparative Analysis and Future Directions in ⁶⁸Ga Production Research

The development of cyclotron-based production of ⁶⁸Ga has been driven by the limitations of the traditional source, the Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator.

| Feature | ⁶⁸Ge/⁶⁸Ga Generator | Cyclotron Production |

| ⁶⁸Ga Yield | Limited and finite, typically <1.85 GBq per elution nih.govsahmri.org.au. | High capacity, capable of producing multi-GBq to Ci quantities (e.g., up to 194 GBq) mdpi.comnih.gov. |

| Availability | Dependent on the supply and cost of generators mdpi.com. | Increased availability through the worldwide network of medical cyclotrons mdpi.com. |

| Logistics | Convenient for on-demand, low-volume needs. | Logistically superior for large-scale production and distribution to multiple centers nih.gov. |

| Cost | High initial cost of the generator. | Potentially lower cost per dose, especially for high-volume centers nih.gov. |

| Final Product | [⁶⁸Ga]GaCl₃ | [⁶⁸Ga]GaCl₃ |

| Clinical Equivalence | Standard of care. | Studies have shown clinical equivalence in PET imaging quality to generator-produced ⁶⁸Ga nih.govresearchgate.net. |

Future Directions: Future research continues to focus on optimizing cyclotron production to make it a more accessible and robust alternative to generators. Key areas of investigation include the development of novel solid and liquid target systems for even higher yields and simpler processing mdpi.comresearchgate.net. The overarching goal is to leverage the extensive global infrastructure of medical cyclotrons to increase the availability and reduce the cost of ⁶⁸Ga, thereby expanding its use in clinical diagnostics nih.gov.

Post Processing Methodologies for Gallium 68 Eluates Research Focus

Concentration Techniques for ⁶⁸Ga(III) Solutions

Several techniques have been developed to concentrate the ⁶⁸Ga(III) solutions obtained from generator elution. These methods are essential for increasing the radioactivity concentration, which allows for more efficient radiolabeling reactions, often requiring smaller amounts of expensive precursors and shorter reaction times. nih.gov The most common concentration techniques include fractional elution, anion exchange chromatography, and cation exchange chromatography.

Fractional Elution: This is the simplest method of concentration, where only the peak fraction of the generator eluate with the highest radioactivity is collected. nih.govnih.gov This technique can significantly decrease the eluate volume. nih.gov For instance, collecting the peak 1 mL fraction can contain over 60% of the available ⁶⁸Ga radioactivity from a total elution volume of 6 mL. nih.gov While effective in increasing the ⁶⁸Ga concentration, fractional elution does not remove metallic impurities or the parent ⁶⁸Ge radionuclide. snmjournals.orgnih.gov

Anion Exchange Chromatography: This method is based on the formation of the anionic complex [⁶⁸GaCl₄]⁻ in the presence of high molarity hydrochloric acid. nih.govacs.org The generator eluate is passed through an anion exchange column, which retains the [⁶⁸GaCl₄]⁻ complex. Subsequently, the purified and concentrated ⁶⁸Ga can be eluted in a small volume of water. nih.gov This technique is effective in removing metallic cation impurities such as Al³⁺, In³⁺, and Ti⁴⁺, and also completely eliminates any ⁶⁸Ge breakthrough. nih.gov The process can reduce the eluate volume to as little as 200 µL. nih.gov

Cation Exchange Chromatography: In this technique, the cationic ⁶⁸Ga³⁺ from the acidic eluate is retained on a cation exchange resin. nih.govnih.gov The retained ⁶⁸Ga can then be eluted in a small volume using various eluents, such as acetone/HCl or NaCl/HCl mixtures. nih.gov This method has been shown to effectively reduce metallic impurities like Zn²⁺, Ti⁴⁺, and Fe³⁺. nih.gov For example, one cation exchange method uses an acetone/HCl mixture to elute the ⁶⁸Ga in a volume of 400 µL. nih.govsnmjournals.org Another variation utilizes a 5 M NaCl solution to elute the ⁶⁸Ga from the cation exchange cartridge in a volume of 0.5 mL. acs.org

Table 1: Comparison of ⁶⁸Ga(III) Concentration Techniques

| Technique | Eluent for ⁶⁸Ga Recovery | Final Volume | Key Advantages | Limitations |

|---|---|---|---|---|

| Fractional Elution | Original generator eluent (e.g., 0.1 M HCl) | ~1 mL | Simple, no additional reagents required. | Does not remove metallic impurities or ⁶⁸Ge. nih.gov |

| Anion Exchange | Water | ~200 µL | Removes metallic cations (Al, In, Ti) and ⁶⁸Ge. nih.gov | Requires high molarity HCl for initial retention. |

| Cation Exchange | Acetone/HCl or NaCl/HCl | ~400-500 µL | Reduces metallic impurities (Zn, Ti, Fe). nih.gov | May require specific eluents like acetone. nih.gov |

Automated Post-Processing System Development and Validation

To ensure reproducibility, minimize operator radiation exposure, and meet the demands of clinical settings, the manual post-processing and labeling procedures have been increasingly replaced by automated synthesis units. nih.gov Several commercial and in-house developed automated systems are available for the synthesis of ⁶⁸Ga-radiopharmaceuticals. nih.govmdpi.com

The development and validation of these automated systems are critical for their implementation in routine clinical production. Validation typically involves demonstrating the reproducibility of the synthesis process, ensuring the final product meets all quality control specifications, and establishing the system's robustness. For instance, a fully automated production of [⁶⁸Ga]GaFAPI-46 using an IBA Synthera® Extension module was validated, demonstrating high radiochemical purity and yield. mdpi.com The automated synthesis of [⁶⁸Ga]Ga-PSMA-11 has also been extensively validated on various platforms. springernature.compurdue.edu

Validation studies for automated systems often include the assessment of parameters such as radiochemical yield, radiochemical purity, synthesis time, and reproducibility. One study comparing manual and automated processes for ⁶⁸Ga-radiolabeling found that the automated process was superior in terms of reliability and reproducibility. researchgate.net Another validation of a cassette-based automated synthesis of Gallium-68-DOTATyr3-Octreotate demonstrated highly reproducible synthesis yields and radiochemical purity above 99%. nih.gov

Table 2: Performance of Selected Automated Synthesis Systems for ⁶⁸Ga-Radiopharmaceuticals

| Automated System/Method | Radiopharmaceutical | Average Yield | Radiochemical Purity | Synthesis Time |

|---|---|---|---|---|

| In-house low-cost unit | ⁶⁸Ga-DOTATOC | 71 ± 8% | ≥ 95% | 25 ± 1 minutes nih.gov |

| IBA Synthera® Extension | [⁶⁸Ga]GaFAPI-46 | ~58% | 98.94 ± 0.72% | ~25 minutes mdpi.com |

| Scintomics GRP® | ⁶⁸Ga-DOTATATE | 63.66% | > 99% | Not specified |

| miniAIO (Trasis®) | [⁶⁸Ga]Ga-MAA | > 95% | 99 ± 0.6% | 15 minutes frontiersin.orgtrasis.com |

Impact of Post-Processing on Precursor Quality for Radiochemistry

The quality of the ⁶⁸Ga eluate directly impacts the efficiency of the radiolabeling reaction. Metallic impurities present in the generator eluate can compete with ⁶⁸Ga³⁺ for the chelator on the precursor molecule, leading to a reduction in the radiolabeling yield and specific activity. snmjournals.orgsemanticscholar.orgsnmjournals.org Post-processing of the eluate to remove these metallic contaminants is therefore crucial for ensuring optimal radiolabeling performance. snmjournals.org

By concentrating the ⁶⁸Ga and removing competing metal ions, post-processing allows for the use of smaller amounts of the precursor peptide, which is often a significant cost factor. nih.gov This also leads to a higher specific activity of the final radiopharmaceutical. nih.gov Furthermore, the smaller, purified volume of the ⁶⁸Ga solution facilitates faster reaction kinetics, allowing for quantitative radiolabeling in a shorter time. nih.gov

Coordination Chemistry of Gallium Iii in Radiopharmaceutical Precursor Development

Fundamental Principles of Ga(III) Coordination

The behavior of Ga(III) in a coordination environment is dictated by its electronic configuration and ionic properties. These factors influence its interactions with potential donor atoms and the resulting geometry of the complex.

According to the Hard and Soft Acids and Bases (HSAB) theory, Lewis acids and bases can be classified as either "hard" or "soft". Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. Similarly, hard bases are small, highly electronegative, and not easily polarizable, whereas soft bases are larger and more polarizable. The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

The Ga(III) ion, with its high charge density (+3) and small ionic radius, is classified as a hard acid. Consequently, it forms the most stable complexes with hard Lewis bases. These bases typically contain small, highly electronegative donor atoms such as oxygen and nitrogen. This preference is a guiding principle in the design of chelators for ⁶⁸Ga, which predominantly feature oxygen (from carboxylate, phenolate, or hydroxypyridinone groups) and nitrogen (from amines in macrocyclic or acyclic structures) donor atoms to achieve high thermodynamic stability.

Ga(III) most commonly forms six-coordinate complexes, adopting a distorted octahedral geometry. In an octahedral arrangement, the central Ga(III) ion is surrounded by six donor atoms from the chelator, positioned at the vertices of an octahedron. This coordination number allows for a stable electronic configuration and satisfies the steric requirements of the Ga(III) ion. The distortion from a perfect octahedron often arises from the geometric constraints imposed by the chelator's structure, such as the bite angles of multidentate ligands. While other coordination numbers are known for gallium, the hexacoordinate octahedral geometry is the most relevant and targeted arrangement in the design of chelators for ⁶⁸Ga-based radiopharmaceuticals due to the high stability it imparts to the resulting complex.

Kinetic and Thermodynamic Studies of Ga(III) Complexation

The successful preparation of ⁶⁸Ga-radiopharmaceuticals is contingent upon a thorough understanding of the kinetic and thermodynamic parameters governing the complexation of Ga(III). The strong tendency of Ga³⁺ to hydrolyze in aqueous solutions, especially at physiological pH, presents a significant challenge. nih.govnih.gov Consequently, detailed studies on the influence of various reaction parameters are crucial for optimizing the radiolabeling process.

The pH of the reaction medium is a critical factor in the complexation of Ga(III). The Ga³⁺ ion is highly acidic and prone to hydrolysis, forming insoluble Ga(OH)₃ at pH values above 3. nih.govnih.gov To prevent this, ⁶⁸Ga radiolabeling is typically performed in acidic conditions, generally between pH 3 and 5. nih.govmdpi.com Studies on the labeling of DOTA-peptides have shown no incorporation of ⁶⁸Ga at pH 1, a slow start at pH 2.5, and complete incorporation at pH 4 within 5 minutes at elevated temperatures. researchgate.net

However, the optimal pH can vary significantly depending on the chelator. While many DOTA-based syntheses require acidic conditions, some novel chelators have been developed to complex ⁶⁸Ga efficiently at or near neutral pH. nih.govrsc.org For example, tris(hydroxypyridinone) (THP) and desferrioxamine-B (DFO) have demonstrated effective ⁶⁸Ga³⁺ chelation at near-neutral pH (pH 6.5) and room temperature. nih.govrsc.org This characteristic is highly desirable as it simplifies the formulation of radiopharmaceuticals by potentially eliminating the need for pH adjustment and purification steps. rsc.org

Table 1: Influence of pH on Radiolabeling Efficiency for Various Chelators

| Chelator | Optimal pH Range | Key Findings | Reference |

|---|---|---|---|

| DOTA | 3.5 - 5.0 | Labeling is pH-dependent; no incorporation at pH 1, complete at pH 4-5 with heat. | researchgate.net |

| NOTA | 3.5 - 6.5 | Complexes ⁶⁸Ga³⁺ efficiently at pH 3.5, with comparable efficiency at pH 6.5. | nih.gov |

| HBED | ~6.5 | Performs well at near-neutral pH. | rsc.org |

| THP | ~6.5 | Most effective at near-neutral pH and 25°C, allowing for rapid, quantitative labeling at low concentrations. | nih.govrsc.org |

| DFO | ~6.5 | Effective at near-neutral pH and 25°C; radiochemical yield improves with increased pH. | nih.govrsc.org |

| TRAP | 3.5 - 6.5 | Shows high labeling efficiency at both pH 3.5 and 6.5 at room temperature. | nih.gov |

Temperature is another key parameter that significantly affects the efficiency of ⁶⁸Ga radiolabeling. For many conventional chelators, particularly DOTA and its derivatives, heating is required to overcome the kinetic barriers of complexation and achieve high radiochemical yields within the short timeframe dictated by the 68-minute half-life of ⁶⁸Ga. nih.govmdpi.com The radiosynthesis of agents like [⁶⁸Ga]Ga-DOTATATE typically requires heating to between 80 and 100 °C. nih.govnih.gov Studies have demonstrated that for DOTA-peptides, the rate of ⁶⁸Ga incorporation is substantially faster at 80°C compared to 40°C or 60°C. researchgate.net

Conversely, a major goal in modern chelator design is to achieve rapid complexation at ambient temperatures. Chelators such as NOTA, TRAP, HBED, DFO, and THP have been shown to be effectively radiolabeled with ⁶⁸Ga³⁺ at room temperature. nih.gov For instance, at 25°C and pH 3.5, NOTA and TRAP demonstrate the highest labeling efficiency among a range of tested chelators. nih.gov The ability to label at room temperature simplifies the synthesis process, reduces the need for complex automated equipment, and is particularly advantageous for developing kit-based formulations. nih.govrsc.org Interestingly, for some chelators like NOTA, increasing the temperature can have a detrimental effect, possibly due to enhanced competition from contaminating metal ions at higher temperatures. nih.gov

Table 2: Temperature Effects on ⁶⁸Ga Radiolabeling for Different Chelators

| Chelator | Optimal Temperature | Key Findings | Reference |

|---|---|---|---|

| DOTA | 80 - 100 °C | Heating is essential for efficient labeling, significantly increasing reaction rates. | nih.govmdpi.com |

| NOTA | 25 °C | Excellent performance at room temperature; higher temperatures can decrease radiochemical yield. | nih.gov |

| HBED-CC | Room Temperature | Can be labeled at ambient temperature, though heating is sometimes applied. | nih.gov |

| THP | 25 °C | Rapid and quantitative labeling at ambient temperature and neutral pH. | rsc.org |

| TRAP | 25 °C | High labeling efficiency at room temperature. | nih.gov |

Given the short half-life of ⁶⁸Ga (67.7 minutes), radiolabeling reactions must be rapid and efficient to maximize the yield and molar activity of the final product. nih.gov Optimization studies aim to achieve quantitative radiochemical yields in the shortest time possible, often within 5 to 10 minutes. mdpi.comnih.gov For example, conjugates of NOTA can be efficiently labeled with ⁶⁸Ga³⁺ within 30 minutes at room temperature, achieving radiochemical yields greater than 95%. nih.govacs.org The use of microwave heating has been shown to significantly accelerate the labeling of DOTA derivatives, reducing reaction times to as little as 2 minutes and improving molar activity by allowing for lower precursor concentrations. researchgate.net

Molar activity (the amount of radioactivity per mole of substance) is a critical parameter, especially for imaging targets with low receptor density. It is influenced by the amount of precursor, the purity of the ⁶⁸Ga eluate, and the efficiency of the labeling reaction. rsc.orgscispace.com The concentration of ⁶⁸Ga³⁺ in a generator eluate is extremely low (in the nanomolar range), requiring highly efficient chelators to achieve high molar activity. mdpi.comrsc.org Optimization involves finding the minimum amount of precursor that still provides a high radiochemical yield, thereby maximizing the molar activity. nih.gov

The eluate from ⁶⁸Ge/⁶⁸Ga generators often contains trace amounts of other metal ions, such as Fe³⁺, Zn²⁺, Al³⁺, and Cu²⁺, which can be leached from the generator column. rsc.orgnih.gov These metallic impurities can significantly reduce radiolabeling efficiency by competing with ⁶⁸Ga³⁺ for the chelator. rsc.orgresearchgate.net Therefore, the selectivity of a chelator for Ga³⁺ over these competing metal ions is a crucial aspect of its performance.

Competition studies have shown that the presence of Fe³⁺ can be particularly problematic due to its similar coordination chemistry to Ga³⁺. researchgate.net Chelators like THP, originally developed for iron sequestration, show a high affinity for Fe³⁺, which can interfere with ⁶⁸Ga labeling if present in sufficient concentrations. rsc.org In contrast, some chelators like HBED, NOTA, and TRAP have demonstrated good selectivity for Ga³⁺ over divalent metal ions. rsc.org Studies comparing carboxylate-type chelators (NOTA, DOTA) with phosphinate-type chelators (TRAP, NOPO) found that the latter group showed better performance in the presence of Zn²⁺. nih.gov This is because the phosphinate-based chelators are able to rapidly exchange coordinated Zn(II) for ⁶⁸Ga(III), leading to more robust and reliable labeling procedures. nih.gov

Table 3: Effect of Competing Metal Ions on ⁶⁸Ga Labeling of THP

| Competing Metal Ion | Concentration | Radiochemical Yield of [⁶⁸Ga(THP)] (%) | Reference |

|---|---|---|---|

| natGa³⁺ | 5 µM | 81 ± 0.78 | rsc.org |

| natGa³⁺ | 50 µM | 9 ± 0.87 | rsc.org |

| Fe³⁺ | 5 µM (equimolar) | 88 ± 3.81 | rsc.org |

| Fe³⁺ | 50 µM | 26 ± 1.25 | rsc.org |

| Al³⁺ | 50 µM | 79 ± 0.47 | rsc.org |

| Ti⁴⁺ | 50 µM | 62 ± 1.53 | rsc.org |

In Vitro Stability Assessment of ⁶⁸Ga(III) Complexes

For a ⁶⁸Ga-radiopharmaceutical to be effective in vivo, the ⁶⁸Ga(III) complex must be highly stable under physiological conditions to prevent the release of the radionuclide. The assessment of in vitro stability is a critical step in preclinical development. This is typically evaluated by incubating the radiolabeled complex in human or murine plasma or by challenging it with an excess of competing substances like apo-transferrin or other metal ions. nih.govacs.orgacs.org

Both thermodynamic stability and kinetic inertness are important. acs.org Thermodynamic stability refers to the equilibrium position of the complex formation, while kinetic inertness relates to the speed at which the complex dissociates. nih.govacs.org For in vivo applications, high kinetic inertness is often considered more critical. acs.org Ga(III) complexes with macrocyclic chelators like DOTA are known to be highly kinetically inert, with the GaDOTA complex showing a dissociation half-life of approximately 12.2 days at pH 0. researchgate.netnih.govacs.org Studies on DOTA derivatives have shown that even small structural changes can impact stability. For example, one isomer of [⁶⁷Ga]Ga-Bn-DOTA exhibited higher stability in apo-transferrin challenge studies compared to other DOTA derivatives like [⁶⁷Ga]Ga-DO3AMBu. nih.govacs.org Similarly, ⁶⁸Ga-labeled conjugates based on the NOTA scaffold have demonstrated high in vivo stability, with no detectable metabolites found within 2 hours post-injection. nih.govacs.org These assessments are crucial to ensure that the radiotracer remains intact and accurately reports the biodistribution of the targeted molecule.

Radiochemical Stability in Biological Media Mimics (e.g., serum stability)

A crucial step in the preclinical evaluation of ⁶⁸Ga-radiopharmaceuticals is the assessment of their stability in human serum. This provides an indication of the compound's in vivo fate, as instability can lead to the release of free ⁶⁸Ga³⁺, which may be sequestered by proteins like transferrin, resulting in non-specific uptake and poor imaging quality.

Research has demonstrated high stability for numerous ⁶⁸Ga-labeled compounds in human serum. For instance, [⁶⁸Ga]Ga-PSMA-11 has been shown to be stable in serum for up to one hour, with a radiochemical purity greater than 95%. nih.gov Similarly, conjugates using chelators like DOTA, NOTA, and NODAGA have exhibited high stability in human serum. researchgate.net Studies on [⁶⁸Ga]Ga-Trivehexin also revealed excellent in vitro serum stability, with 74.2% of the tracer remaining intact after two hours of co-incubation. mdpi.com The stability of [⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep has also been confirmed in human serum over several hours. mdpi.com Even newer chelators, such as the tris(hydroxypyridinone) ligand CP256, show excellent stability, with no evidence of protein binding or release of gallium when incubated in human serum for 4 hours at 37°C. nih.gov

| Compound/Chelator | Incubation Time | Stability in Serum |

| [⁶⁸Ga]Ga-PSMA-11 | 1 hour | > 95% |

| [⁶⁸Ga]Ga-DOTA-AMBA | Not specified | High |

| [⁶⁸Ga]Ga-NOTA-AMBA | Not specified | High |

| [⁶⁸Ga]Ga-NODAGA-AMBA | Not specified | High |

| [⁶⁸Ga]Ga-CP256 | 4 hours | No evidence of ⁶⁷Ga release |

| [⁶⁸Ga]Ga-Trivehexin | 2 hours | 74.2% intact |

| [⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep | 8 hours | High |

Ligand Challenge Experiments (e.g., Histidine challenge)

To further probe the kinetic inertness of ⁶⁸Ga complexes, ligand challenge experiments are performed. These studies involve incubating the radiolabeled complex with a large excess of a competing ligand. Histidine, an amino acid with strong metal-chelating properties, is often used for this purpose due to its presence in biological systems.

In a typical experiment, a ⁶⁸Ga-radioconjugate is incubated at 37°C in a solution containing a high concentration (e.g., 1 mM) of histidine, which can be approximately 1000 times higher than the concentration of the radioconjugate being tested. nih.gov The stability is then assessed over time using techniques like radio-HPLC. For example, stability tests of certain ⁶⁸Ga-DOTA-peptide conjugates in histidine solutions have demonstrated satisfactory stability over a 3-hour period, which corresponds to three half-lives of the Gallium-68 radionuclide. nih.gov These experiments provide strong evidence of the complex's ability to resist dissociation and transchelation in a competitive biological environment.

Resistance to Transchelation

Transchelation is the process by which a metal ion is transferred from one chelator to another. In vivo, this can occur with endogenous proteins that have a high affinity for Ga(III), most notably transferrin, or with other competing metal ions. The resistance of a ⁶⁸Ga-complex to transchelation is a critical indicator of its in vivo stability.

Challenge studies are conducted to evaluate this resistance. For example, various ⁶⁸Ga-labeled bombesin (B8815690) analogues using DOTA, NOTA, and NODAGA chelators showed high stability when challenged with transferrin. researchgate.net A more stringent test for the tris(hydroxypyridinone) complex, ⁶⁸Ga-CP256, involved incubation with a 130-fold excess of apotransferrin, which represents a 260-fold excess in terms of Ga-binding capacity; no transchelation was observed. nih.gov Furthermore, complexes are often challenged with other biologically relevant metal ions. Studies have shown that ⁶⁸Ga-complexes with DOTA, NOTA, and NODAGA are stable against challenges with varying metals such as Fe³⁺, Cu²⁺, and Zn²⁺. researchgate.net Poor in vivo stability of early chelators like EDTA led to significant transchelation with endogenous metal ions, reducing their clinical utility. nih.gov

Computational and Theoretical Studies of Ga(III) Chelates

Computational and theoretical methods play an increasingly important role in the rational design and development of new chelators for Ga(III). unimelb.edu.au These studies provide valuable insights into the thermodynamics, kinetics, and structural properties of Ga(III) complexes that are often difficult to obtain through experimental methods alone.

Furthermore, computational studies can be used to understand the factors influencing complexation kinetics and stability. By calculating the Gibbs free energies of different chelator-metal complexes, researchers can predict their relative thermodynamic stabilities. researchgate.net This theoretical approach helps in the fine-tuning of chelator design to optimize properties like charge and lipophilicity, which in turn affect the pharmacokinetic and biodistribution profiles of the resulting ⁶⁸Ga imaging agents. researchgate.net

Radiolabeling Methodologies and Optimization Research with Gallium 68 Trichloride

General Radiolabeling Protocols and Conditions

The production of 68Ga-radiopharmaceuticals begins with the elution of [68Ga]GaCl3 from a 68Ge/68Ga generator, most commonly using dilute hydrochloric acid (HCl) as the eluent. The resulting eluate is a strongly acidic solution containing the 68Ga3+ ions. This solution is generally not suitable for direct radiolabeling due to its low pH, large volume, and the potential presence of metallic impurities and 68Ge breakthrough, which can interfere with the labeling reaction.

Standard radiolabeling protocols therefore incorporate several key steps:

Post-elution Processing: To increase the 68Ga concentration and remove impurities, the eluate is often purified and concentrated. Common methods include fractional elution (collecting only the peak of the elution profile) or passing the eluate through a cation exchange cartridge (e.g., strong cation exchange, SCX). The trapped 68Ga3+ is then recovered in a much smaller volume using a suitable eluent, such as a sodium chloride solution.

pH Adjustment: The radiolabeling of chelators like DOTA is highly pH-sensitive. A buffer solution is added to the concentrated [68Ga]GaCl3 to achieve an optimal pH, typically in the range of 3.5 to 5.0. This is critical, as a pH that is too acidic can lead to unstable species, while a pH that is too basic can cause the formation of insoluble gallium hydroxides and colloids.

Labeling Reaction: The buffered [68Ga]GaCl3 is added to the precursor, which consists of the targeting molecule conjugated to a chelator. The reaction mixture is typically heated to accelerate the complexation reaction. Heating temperatures often range from 80°C to 95°C, with incubation times varying from a few minutes to 20 minutes.

Purification: After the labeling reaction, a final purification step is often employed to remove any unreacted ("free") 68Ga and other impurities. Solid-phase extraction (SPE) using cartridges like C18 is a common method to retain the labeled product while allowing more polar impurities to be washed away. The purified radiopharmaceutical is then eluted from the cartridge, typically with an ethanol (B145695)/water mixture.

While the majority of 68Ga radiolabeling involves bifunctional chelators, direct labeling methods have been explored for certain molecules, particularly large proteins like monoclonal antibodies. This approach leverages the intrinsic coordinating groups within the protein itself, such as carboxylic and aminic groups, to bind the Gallium-68 cation.

A typical direct labeling procedure involves:

Buffering the acidic [68Ga]GaCl3 eluate to a specific pH, for instance, between 4.5 and 5.0, using a solution like sodium acetate (B1210297). This adjustment prepares the coordinating sites on the antibody.

Adding the buffered [68Ga]Ga-acetate solution to the protein solution (e.g., Nivolumab).

Incubating the mixture under controlled temperature, for example at 45°C for 40 minutes, to facilitate the complexation.

Isolating the resulting radiolabeled antibody, often by centrifugation, to separate it from any unbound 68Ga.

This method offers a more rapid procedure by reducing reaction steps and complex antibody preparation.

The success of radiolabeling with [68Ga]GaCl3 hinges on the meticulous optimization of reaction parameters to achieve high radiochemical yield (RCY) and purity (RCP). Key parameters that are routinely investigated include the buffer system, precursor concentration, temperature, and reaction time.

Buffer Systems: The choice of buffer is critical for maintaining the optimal pH range (typically 3.5-5.0) and avoiding competition with the chelator for the 68Ga3+ ion.

Sodium Acetate: This is one of the most commonly used buffers in 68Ga labeling. It is recognized for pharmaceutical use and provides effective pH control. Research has shown that low-molarity sodium acetate, with its volume finely adjusted, can achieve an ideal reaction pH of around 3.8.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is known for its excellent buffering properties and weak complexing capacity, which can lead to high labeling yields. However, its use in preparations for humans is often limited due to concerns about potential toxicity, leading many protocols to prefer acetate.

Alternative Buffers: Research has explored other buffers to find effective and safe alternatives. One study tested ten different buffers and found that sodium formate (B1220265) and HEPES produced favorable results. Another study introduced Triethanolamine (TEA) as a cost-effective and low-toxicity alternative buffer, demonstrating successful labeling of peptides like PSMA-HBED-CC and DOTA-TATE.

Ligand Concentration: The amount of the precursor molecule is a crucial factor. Insufficient precursor can lead to incomplete incorporation of 68Ga and low radiochemical yield. Conversely, using an excessive amount can lead to challenges in purification and potential issues with molar activity.

For [68Ga]Ga-DOTA-[Thi8, Met(O2)11]SP, a significant increase in labeling efficiency was observed when the peptide mass was raised to 50 µg (28 nmol/mL), achieving a yield of 93 ± 2%.

In the synthesis of 68Ga-Dotatoc, an optimal amount of 40 µg was found to be necessary for high radiochemical yields in a semi-automated system, with lower amounts resulting in poor labeling.

For [68Ga]Ga-FAP-2286, initial manual optimization identified 25 µg of the peptide as the optimal amount.

Reaction Temperature and Time: Given the short 68-minute half-life of 68Ga, reaction times are kept as short as possible without compromising the yield.

In the labeling of DOTA-[Thi8, Met(O2)11]SP, the highest labeling efficiency was achieved after 15 minutes of incubation at 95°C.

Studies on 68Ga-Dotatoc identified an optimal heating time of 5 minutes for manual synthesis and 8 minutes for a semi-automated system.

Table 1: Research Findings on Optimization of 68Ga Radiolabeling Parameters

| Parameter | Compound | Finding | Source |

|---|---|---|---|

| Buffer System | [68Ga]Ga-FAP-2286 | Sodium acetate (0.1 M) was chosen over HEPES and sodium formate to avoid potential regulatory issues, achieving >98% RCP. | |

| Buffer System | 68Ga-Dotatoc | HEPES, acetate, and succinate (B1194679) buffers yielded comparable results; acetate was recommended for human use. | |

| Buffer System | [68Ga]Ga-PSMA-HBED-CC | Triethanolamine (TEA) buffer was successfully used as a low-toxicity alternative to HEPES. | |

| Ligand Concentration | [68Ga]Ga-DOTA-[Thi8, Met(O2)11]SP | Increasing peptide mass to 50 µg significantly increased labeling efficiency to 93 ± 2%. | |

| Ligand Concentration | 68Ga-Dotatoc | Optimal amount was 40 µg in a semi-automated system; lower amounts gave poor yields. | |

| Heating Time | [68Ga]Ga-FAP-2286 | Reducing heating time from 8 to 4 minutes at 95°C resulted in comparable RCP (>98%). | |

| Heating Time | [68Ga]Ga-DOTA-[Thi8, Met(O2)11]SP | Highest labeling efficiency (>93%) was achieved at 15 minutes of incubation at 95°C. |

Radiochemical Yield and Purity Assessment

Following synthesis, the final product must undergo rigorous quality control to determine its radiochemical yield and purity before it can be deemed suitable for use. Radiochemical purity (RCP) is a critical parameter that quantifies the proportion of the total radioactivity in the desired chemical form. Several chromatographic techniques are routinely used for this assessment.

Radio-HPLC is a powerful analytical tool that separates the components of the radiopharmaceutical mixture, allowing for precise quantification of the labeled product and various impurities. An HPLC system is coupled with a radioactivity detector to generate a radiochromatogram.

This technique is considered a gold standard for purity assessment, providing high resolution to separate the desired radiolabeled product from free 68Ga and other potential side products. For example, in the quality control of [68Ga]Ga-PSMA-11, a gradient HPLC method can be used where free 68Ga has a retention time of approximately 3.7 minutes, while the labeled product, [68Ga]Ga-PSMA-11, elutes at 8.3 minutes. In validation studies for 68Ga-DOTATATE, HPLC-measured RCP consistently exceeded 99%. However, some studies have noted that under certain pH conditions (3 to 6), unbound ionic 68Ga can be non-specifically absorbed by the C18 reversed-phase column, potentially leading to an overestimation of the radiochemical purity.

Radio-TLC is a simpler, faster, and more accessible method for assessing radiochemical purity. It involves spotting the sample onto a stationary phase (e.g., an ITLC-SG strip) and developing it with a mobile phase. The different components migrate at different rates, allowing for their separation. The distribution of radioactivity on the strip is then measured with a radio-TLC scanner.

Different TLC systems are used depending on the radiopharmaceutical being analyzed. The choice of stationary and mobile phases determines the separation characteristics, specifically the retention factor (Rf) of each species. For instance, one method for [68Ga]Ga-PSMA-11 uses ITLC-SG plates and can differentiate the labeled product (Rf 0.8–1) from free 68Ga3+ (Rf 0–0.1) and 68Ga colloids (Rf 0.7). For the direct-labeled antibody [68Ga]Ga-Nivolumab, a system using TLC-SG strips with a mobile phase of ammonium (B1175870) acetate and methanol (B129727) was developed to separate the labeled antibody (moves to the top) from free 68Ga (remains at the bottom).

Table 2: Examples of Radio-TLC Systems for 68Ga Purity Assessment

| Compound | Stationary Phase | Mobile Phase | Rf of Product | Rf of Free 68Ga3+ | Source |

|---|---|---|---|---|---|

| [68Ga]Ga-PSMA-11 | ITLC-SG | Not specified | 0.8 - 1.0 | 0 - 0.1 | |

| [68Ga]Ga-Nivolumab | TLC-SG | Ammonium Acetate (10% aq) : MeOH (1:1) | Moves to top | Remains at bottom | |

| [68Ga]Ga-MAA | ITLC-SG | NaCl 0.9% | 0 | 0.8 - 1.0 | |

| 68Ga-BCA-peptides | ITLC-SG | Aqueous TFA (3-5%) | 0.5 - 0.6 | 0.9 - 1.0 |

Beyond the routine assessment of radiochemical purity with HPLC and TLC, a suite of advanced and complementary analytical techniques is necessary for the full characterization and quality control of radiolabeled products.

Gamma-Ray Spectrometry: This technique is essential for determining the radionuclidic purity of the product. Using a high-purity germanium detector, it can identify and quantify gamma-emitting impurities. A primary concern is the breakthrough of the parent isotope, 68Ge, from the generator, which has a regulatory limit, often set at less than 0.001% of the total radioactivity.

Mass Spectrometry (MS): Techniques like MALDI-TOF-MS are used to confirm the identity and molecular weight of the non-radioactive ("cold") standard of the final compound. This confirms that the correct molecule has been synthesized before proceeding with the radiolabeling for human use.

Radio-SDS-PAGE: For protein-based radiopharmaceuticals like [68Ga]Ga-MAA, radio-sodium dodecyl-sulfate polyacrylamide gel electrophoresis (radio-SDS-PAGE) is a valuable tool. It separates proteins based on their size and can distinguish between the desired large, aggregated radiolabeled protein and smaller impurities like free radiolabeled human serum albumin ([68Ga]Ga-HSA), which may not be separable by TLC alone.

Chemical and Microbiological Purity: Full characterization also includes testing for non-radioactive chemical impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry can be used to measure trace metal contaminants (e.g., Iron, Zinc) that may originate from the generator or reagents. Furthermore, final products intended for human use must be tested for sterility and endotoxin (B1171834) content to ensure they are free from microbial contamination.

Development of Kit-Based Radiolabeling Strategies for Research

The evolution of Gallium-68 (⁶⁸Ga) radiopharmacy has been significantly advanced by the development of kit-based labeling strategies, which simplify and streamline the preparation of ⁶⁸Ga-radiopharmaceuticals. nih.govfrontiersin.orgdntb.gov.ua These kits are designed to make the radiolabeling process more accessible, reduce preparation time, and enhance reproducibility, which is particularly beneficial in a research setting. tums.ac.irnih.gov The core concept of a kit involves providing pre-measured, sterile, and quality-controlled non-radioactive components in a ready-to-use format. nih.govnih.gov Typically, these kits contain the precursor molecule (a chelator conjugated to a targeting vector), a buffer solution, and sometimes other excipients, often in a lyophilized (freeze-dried) form to ensure long-term stability. nih.govtums.ac.irnih.gov

The primary advantage of kit-based preparations is the circumvention of complex, multi-step synthesis procedures that would otherwise require specialized equipment and infrastructure. nih.govfrontiersin.org This approach is analogous to the well-established kit-based chemistry for Technetium-99m (⁹⁹ᵐTc), the workhorse of SPECT imaging. frontiersin.org The goal is to enable a "shake-and-bake" method where the ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator is directly added to the kit vial, followed by a brief heating step to facilitate the labeling reaction. tums.ac.irnih.gov

Research into kit development has focused on optimizing formulations for various peptides and molecules. For instance, single-vial kits for somatostatin (B550006) analogues like DOTA-TOC, DOTA-NOC, and DOTA-TATE have been successfully formulated and shown to yield consistently high radiochemical purity (>95%) upon labeling with ⁶⁸Ga. nih.gov Similarly, lyophilized kits for PSMA-11, a ligand for prostate-specific membrane antigen, have been developed to simplify the preparation of [⁶⁸Ga]Ga-PSMA-11. tums.ac.ir Studies have demonstrated that these kits can be stable for extended periods, up to 18 months when stored at appropriate temperatures, without significant degradation or loss of labeling efficiency. nih.gov

The development of these kits must account for the specific characteristics of different ⁶⁸Ge/⁶⁸Ga generators, as the eluate volume and acidity can vary. nih.govtums.ac.ir Some kits are designed with a fixed amount of buffer tailored to a specific generator's output to achieve the optimal pH for the labeling reaction. nih.gov Others may come as a two-vial system, one with the lyophilized precursor and another with the buffer, allowing for adjustment based on the generator eluate. nih.gov The amount of precursor in a kit is often higher than what is used in automated synthesis to ensure complete and rapid complexation of the ⁶⁸Ga without the need for post-labeling purification. nih.gov

The table below summarizes the characteristics of some developed radiolabeling kits.

| Kit Component | Precursor Example | Key Formulation Features | Reported Stability | Reference |

| DOTA-Peptides | DOTA-TOC, DOTA-NOC, DOTA-TATE | Freeze-dried, single vial | Excellent in vitro stability | nih.gov |

| PSMA-11 | Glu-urea-Lys(Ahx)-HBED-CC | Lyophilized, single vial with formulation buffer | Stable for over 6 months in fridge/freezer | tums.ac.ir |

| NOTA-sdAb | NOTA-anti-HER2 sdAb | Lyophilized with mannitol-sucrose cryoprotectant | Stable for up to 18 months at 2-8°C | nih.gov |

| desIL2 | THP-desIL2 | Lyophilized | Stable up to 6 months at -80°C | mdpi.com |

Automation in Radiolabeling Processes

Automation has become a cornerstone in the production of ⁶⁸Ga-radiopharmaceuticals, offering significant advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP) standards. nih.govnih.govresearchgate.net The short half-life of ⁶⁸Ga (approximately 68 minutes) necessitates rapid and efficient synthesis, which is greatly facilitated by automated modules. nih.gov These systems integrate the entire process, from elution of the ⁶⁸Ge/⁶⁸Ga generator to the final formulation of the radiolabeled compound, into a closed and shielded environment. nih.govnih.gov